Batifiban

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Batifiban is a glycoprotein IIb/IIIa antagonist potentially for the treatment of coronary artery disease.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Pharmacodynamics

Batifiban, a synthetic cyclic peptide and potent platelet glycoprotein GPIIb/IIIa antagonist, has been studied for its pharmacokinetic and pharmacodynamic properties. In a clinical trial, batifiban demonstrated dose-proportional plasma levels and rapid elimination with a half-life of approximately 2.5 hours. It showed reversible inhibition of ex vivo platelet aggregation in a dose- and concentration-dependent manner, indicating its potential use in treating and preventing acute coronary syndromes (Chen et al., 2009).

Interaction with Antithrombin Agents

Research has explored the combined use of batifiban with antithrombin agents, such as clopidogrel, aspirin, and unfractionated heparin (UFH), particularly for patients with non-ST-segment elevation acute coronary syndrome (NSTE ACS) and those undergoing percutaneous coronary intervention. The studies showed that batifiban, in combination with antithrombin agents, does not significantly alter its pharmacokinetic properties and provides potent platelet inhibition, suggesting synergistic effects when used together. This combination was found to be safe and effective in achieving optimal clinical treatment effects for patients with NSTE ACS (He et al., 2013).

Methodology for Quantitative Determination

A novel analytical method based on liquid chromatography and electrospray ionization tandem mass spectrometry was developed for quantitatively measuring batifiban in human plasma. This method was validated and applied in a pharmacokinetic study, offering sensitivity and a wide linear concentration range, which is crucial for evaluating batifiban's pharmacokinetic properties and supports its investigation as a therapeutic compound (Tan et al., 2009).

Clinical Effectiveness and Safety

Several studies have assessed batifiban's effectiveness and safety in clinical settings. For instance, research on the effects of batifiban on platelet aggregation during percutaneous coronary intervention (PCI) in acute coronary syndrome patients showed that batifiban effectively reduced platelet aggregation rates with a lower incidence of hemorrhage. This highlights its potential as a safe and effective treatment option during PCI for non-ST segment elevation ACS patients (Ying, 2013).

Eigenschaften

CAS-Nummer |

710312-77-9 |

|---|---|

Produktname |

Batifiban |

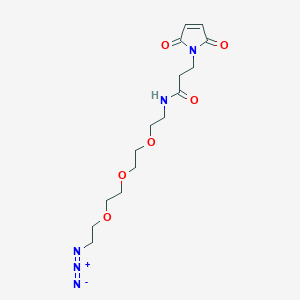

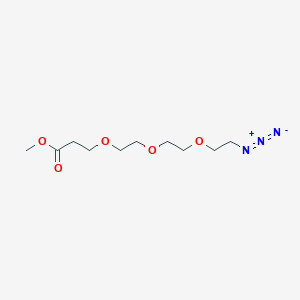

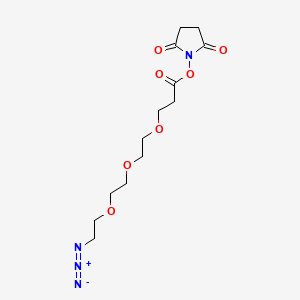

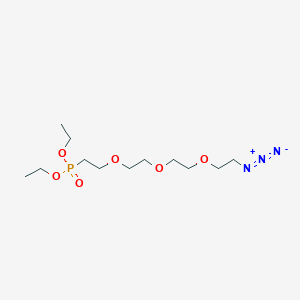

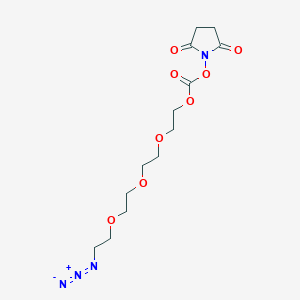

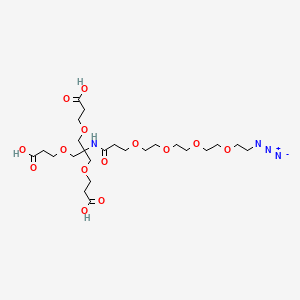

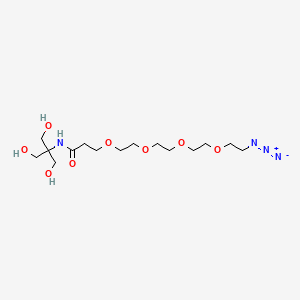

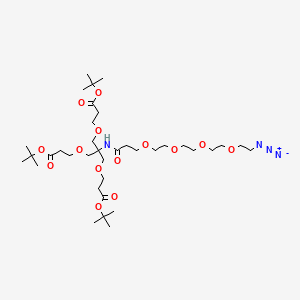

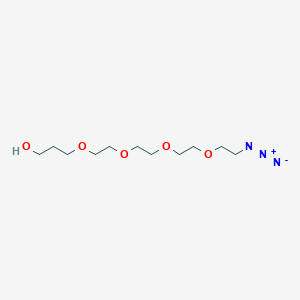

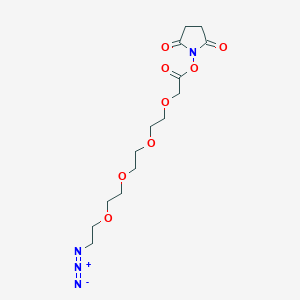

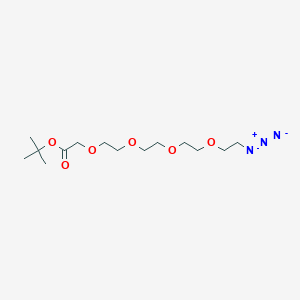

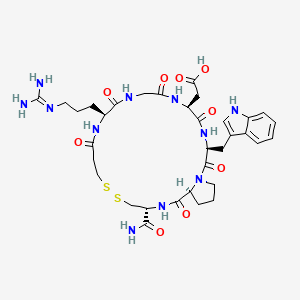

Molekularformel |

C34H47N11O9S2 |

Molekulargewicht |

817.938 |

IUPAC-Name |

2-((3R,11S,17S,20S,25aS)-20-((1H-indol-3-yl)methyl)-3-carbamoyl-11-(3-guanidinopropyl)-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2]dithia[5,8,11,14,17,20]hexaazacyclotricosin-17-yl)acetic acid |

InChI |

InChI=1S/C34H47N11O9S2/c35-29(50)24-17-56-55-12-9-26(46)41-21(7-3-10-38-34(36)37)30(51)40-16-27(47)42-22(14-28(48)49)31(52)43-23(13-18-15-39-20-6-2-1-5-19(18)20)33(54)45-11-4-8-25(45)32(53)44-24/h1-2,5-6,15,21-25,39H,3-4,7-14,16-17H2,(H2,35,50)(H,40,51)(H,41,46)(H,42,47)(H,43,52)(H,44,53)(H,48,49)(H4,36,37,38)/t21-,22-,23-,24-,25-/m0/s1 |

InChI-Schlüssel |

UUQHAAWMCLITRZ-KEOOTSPTSA-N |

SMILES |

O=C([C@H](CC(O)=O)NC(CNC([C@@H](NC(CCSSC[C@H](NC1=O)C(N)=O)=O)CCCNC(N)=N)=O)=O)N[C@H](C(N2[C@H]1CCC2)=O)CC3=CNC4=C3C=CC=C4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Batifiban |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.